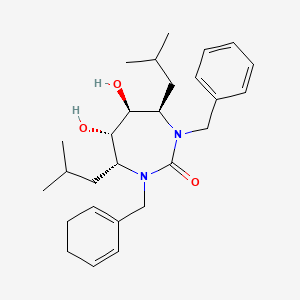
(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure with multiple chiral centers, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves several steps, including the formation of the diazepane ring, the introduction of the benzyl and cyclohexa-1,5-dien-1-ylmethyl groups, and the addition of hydroxyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzyl and cyclohexa-1,5-dien-1-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is studied for its unique structure and reactivity. It can serve as a model compound for understanding stereochemistry and reaction mechanisms.
Biology
In biology, this compound may be used to study enzyme interactions and metabolic pathways. Its complex structure makes it a valuable tool for probing the specificity and activity of various biological catalysts.
Medicine
In medicine, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one could have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound might be used in the synthesis of complex molecules or as a precursor for the production of pharmaceuticals, agrochemicals, or other high-value chemicals.
Mecanismo De Acción
The mechanism of action of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one include other diazepane derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications.
Uniqueness
The uniqueness of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one lies in its specific combination of functional groups and stereochemistry
Actividad Biológica
(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₄₁H₃₈N₂O₃
- Molecular Weight : 606.752 g/mol
- Chirality : The compound exhibits multiple chiral centers which may influence its biological interactions.
The compound's biological activity is largely attributed to its interaction with various receptors and enzymes in the body. Notably:
- Receptor Interaction : It has been shown to interact with the thyroid hormone receptor β (THR-β), which plays a critical role in lipid metabolism and energy regulation .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies
- Lipid Profile Improvement :
-
Cytotoxicity Assessment :
- In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is hypothesized to stem from differential receptor expression in malignant versus normal tissues.
Research Findings
Recent research has focused on optimizing the structure of related diazepinone compounds to enhance their potency and selectivity for target receptors. For example:
Propiedades
Número CAS |
167826-76-8 |
|---|---|
Fórmula molecular |
C27H40N2O3 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H40N2O3/c1-19(2)15-23-25(30)26(31)24(16-20(3)4)29(18-22-13-9-6-10-14-22)27(32)28(23)17-21-11-7-5-8-12-21/h5,7-9,11-14,19-20,23-26,30-31H,6,10,15-18H2,1-4H3/t23-,24-,25+,26+/m1/s1 |
Clave InChI |
IMZZHVHPPUNPKB-XPGKHFPBSA-N |
SMILES isomérico |
CC(C)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O |
SMILES canónico |
CC(C)CC1C(C(C(N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















